molecular formula C8H6BrFO B1447154 4-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1805421-14-0

4-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No. B1447154
M. Wt: 217.03 g/mol
InChI Key: OTQPMRUIEAOUTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used in organic synthesis .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-fluoro-6-methylbenzaldehyde is 217.04 . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methylbenzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Applications

Compounds structurally related to 4-Bromo-2-fluoro-6-methylbenzaldehyde have been extensively used in organic synthesis. For instance, derivatives of bromo-fluorobenzaldehyde are key intermediates in synthesizing heterocyclic compounds. The multicomponent condensation of related compounds has led to the development of new heterocyclic systems, indicating the potential of 4-Bromo-2-fluoro-6-methylbenzaldehyde in synthesizing novel organic molecules with possible biological or pharmaceutical applications (Dyachenko et al., 2020).

Analytical Chemistry

In analytical chemistry, the structural analysis and separation of regioisomers of related compounds, such as 4-bromo-3-fluorobenzaldehyde, have been achieved through advanced gas chromatography techniques. This highlights the potential of using 4-Bromo-2-fluoro-6-methylbenzaldehyde in complex analytical methodologies to study impurities and regioisomer separation, which is crucial for pharmaceutical purity and safety assessments (Shen et al., 2016).

Catalysis and Green Chemistry

The field of catalysis and green chemistry has explored the use of related fluorinated and brominated benzaldehydes for the synthesis of valuable chemical products. For example, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water showcases the environmental benefits and efficiency of utilizing such compounds in catalytic processes. This suggests potential catalytic applications for 4-Bromo-2-fluoro-6-methylbenzaldehyde in synthesizing aromatic aldehydes in a more sustainable manner (Wu et al., 2016).

Material Science

In material science, fluorinated benzaldehydes have been used to create microporous polyaminals for carbon dioxide adsorption. The introduction of fluorinated groups improves the adsorption properties and selectivity towards CO2 over nitrogen and methane. This underscores the potential of incorporating 4-Bromo-2-fluoro-6-methylbenzaldehyde into the synthesis of novel materials for gas storage and separation technologies (Li et al., 2016).

Safety And Hazards

This compound is classified as a warning under the GHS classification. It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H332). It may also cause respiratory irritation (H335) .

properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPMRUIEAOUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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